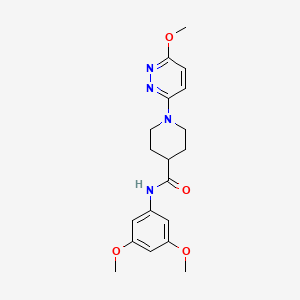

N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure consists of a piperidine core substituted with a 3,5-dimethoxyphenyl group and a 6-methoxypyridazin-3-yl moiety, contributing to its unique pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism and energy production. This inhibition can lead to altered metabolic pathways in cancer cells, potentially enhancing their sensitivity to chemotherapy .

- Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. It selectively induces apoptosis in malignant cells while sparing normal cells, indicating its potential as an anticancer agent .

- Modulation of Cellular Signaling Pathways : The compound affects signaling pathways associated with cell survival and proliferation. For instance, it may activate caspases involved in the apoptotic process and influence mitochondrial membrane potential .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Activity

In a recent study published in Cancer Research, the effects of this compound were evaluated against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutics like melphalan and curcumin. The study concluded that this compound could serve as a lead for developing novel anticancer therapies .

Case Study 2: Metabolic Regulation

Another study focused on the metabolic effects of the compound on glucose metabolism in cancer cells. It was found that by inhibiting PDHK, the compound increased glucose oxidation and reduced lactate production in cancer cells, suggesting a shift towards more efficient metabolic pathways that could enhance the efficacy of existing treatments .

Scientific Research Applications

Opioid Receptor Antagonism

This compound belongs to a class of piperidine derivatives that have been studied for their efficacy as opioid receptor antagonists. Research indicates that modifications in the piperidine structure can lead to compounds with selective activity against opioid receptors, which are crucial in managing pain and addiction disorders. For instance, the pharmacophore derived from similar piperidine structures has been utilized to develop drugs aimed at treating obesity and gastrointestinal recovery post-surgery .

Neuropharmacology

The structural characteristics of N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide suggest potential neuropharmacological effects. Its design allows for interaction with various neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety. The compound's ability to modulate receptor activity makes it a candidate for further exploration in neuropharmacological studies.

Case Study: Opioid Receptor Antagonists

A study highlighted the development of opioid receptor antagonists derived from piperidine structures, including those similar to this compound. These compounds were shown to effectively block opioid receptors, leading to reduced analgesic effects and potential applications in treating opioid dependence .

Case Study: Targeted Drug Delivery

Research has demonstrated the use of nanoparticle-based drug delivery systems that incorporate compounds like this compound for targeted delivery in cancer therapy. The compound's ability to bind selectively to cancer cell markers enhances the efficacy of chemotherapeutic agents while minimizing systemic toxicity .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Opioid Receptor Antagonism | Modulation of opioid receptors for pain management and addiction treatment | Reduced side effects associated with traditional opioids |

| Neuropharmacology | Interaction with neurotransmitter systems | Potential treatment for depression and anxiety disorders |

| Targeted Drug Delivery | Use in nanoparticle formulations for cancer therapy | Enhanced efficacy and reduced toxicity of chemotherapeutics |

Properties

Molecular Formula |

C19H24N4O4 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C19H24N4O4/c1-25-15-10-14(11-16(12-15)26-2)20-19(24)13-6-8-23(9-7-13)17-4-5-18(27-3)22-21-17/h4-5,10-13H,6-9H2,1-3H3,(H,20,24) |

InChI Key |

GBYFCUKSLIBJSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.